molecular formula C26H38BrN3 B1679843 Acridine orange 10-nonyl bromide CAS No. 75168-11-5

Acridine orange 10-nonyl bromide

Cat. No.: B1679843
CAS No.: 75168-11-5
M. Wt: 472.5 g/mol
InChI Key: DRBHTUDHPPBMCD-UHFFFAOYSA-M
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Description

Acridine orange 10-nonyl bromide, also known as this compound, is a fluorescent dye commonly used in biological research. It is a derivative of acridine orange and is known for its ability to bind to cardiolipin, a lipid found in the inner mitochondrial membrane. This property makes it a valuable tool for studying mitochondrial structure and function .

Mechanism of Action

Target of Action

Acridine Orange 10-Nonyl Bromide, also known as 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium bromide or Nonylacridine Orange, is primarily targeted towards the mitochondria in cells . More specifically, it incorporates into the cardiolipin-rich inner mitochondrial membrane . Cardiolipin is a phospholipid that is typically found in the membranes of mitochondria and plays a crucial role in several mitochondrial processes.

Mode of Action

The compound selectively binds to cardiolipin-containing liposomes over phosphatidylserine- and phosphatidylinositol-containing liposomes . This selective binding allows the compound to be well-retained in the mitochondria, making it a useful probe for tracking mitochondria during isolation and after cell fusion .

Biochemical Pathways

The compound’s interaction with the mitochondria affects various biochemical pathways. It has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis . The compound’s ability to bind to cardiolipin in the mitochondria, regardless of their energetic state, allows it to be used in these diverse applications .

Pharmacokinetics

It is known that the compound is toxic at high concentrations . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The compound’s action results in the staining of mitochondria, allowing for the analysis of mitochondrial structure and function . It has been used to measure changes in mitochondrial mass during apoptosis, a process of programmed cell death .

Action Environment

The compound is able to withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . This ability to function in various pH environments influences the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Acridine orange 10-nonyl bromide plays a significant role in biochemical reactions due to its strong affinity for cardiolipin. This interaction is crucial for its use as a mitochondrial probe. The compound binds to cardiolipin-containing liposomes with high specificity, which allows researchers to visualize and quantify mitochondrial mass and integrity. Additionally, this compound is used in flow cytometry to analyze mitochondrial function and to characterize multidrug resistance in cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It is primarily used to stain mitochondria, enabling the observation of mitochondrial dynamics, including changes in mitochondrial mass during apoptosis. The compound influences cell function by binding to cardiolipin, which can affect mitochondrial membrane potential and overall cellular metabolism. Furthermore, it has been reported to be toxic at high concentrations, which can lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to cardiolipin in the inner mitochondrial membrane. This binding is independent of the mitochondrial membrane potential, distinguishing it from other mitochondrial dyes. The compound’s interaction with cardiolipin allows it to serve as a reliable marker for mitochondrial mass and integrity. Additionally, it can be used to measure changes in mitochondrial function during apoptosis and to characterize multidrug resistance in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at room temperature and protected from light. Its fluorescence properties may degrade over extended periods, affecting its efficacy as a mitochondrial probe. Long-term studies have shown that the compound can induce changes in mitochondrial function and structure, particularly at high concentrations, leading to potential cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound effectively stains mitochondria without causing significant toxicity. At higher doses, it can induce cytotoxic effects, including apoptosis and necrosis. These threshold effects highlight the importance of optimizing the dosage to achieve accurate and reliable results in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. Its interaction with cardiolipin affects mitochondrial membrane potential and can influence metabolic flux and metabolite levels. The compound’s ability to bind to cardiolipin-containing liposomes makes it a valuable tool for studying mitochondrial metabolism and bioenergetics .

Transport and Distribution

Within cells, this compound is transported and distributed primarily to the mitochondria. Its selective binding to cardiolipin ensures its accumulation in the inner mitochondrial membrane. This localization is crucial for its function as a mitochondrial probe, allowing researchers to visualize and analyze mitochondrial dynamics and function .

Subcellular Localization

This compound is predominantly localized in the mitochondria due to its strong affinity for cardiolipin. This subcellular localization is essential for its activity as a mitochondrial probe. The compound’s ability to bind to cardiolipin without relying on mitochondrial membrane potential makes it a reliable marker for mitochondrial mass and integrity. Additionally, it can be used to assess changes in mitochondrial function during apoptosis and to characterize multidrug resistance in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonylacridine orange involves the reaction of acridine orange with nonyl bromide. The process typically includes the following steps:

Industrial Production Methods: Industrial production of nonylacridine orange follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction control and purification .

Chemical Reactions Analysis

Types of Reactions: Acridine orange 10-nonyl bromide primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acridine orange 10-nonyl bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBHTUDHPPBMCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226159
Record name Nonylacridine Orange
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75168-11-5
Record name Nonylacridine Orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonylacridine Orange
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Bis(dimethylamino)-10-nonylacridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONYLACRIDINE ORANGE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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